molecular formula C7H14N2 B178494 (S)-quinuclidin-3-amine CAS No. 120570-05-0

(S)-quinuclidin-3-amine

Cat. No. B178494
M. Wt: 126.2 g/mol
InChI Key: REUAXQZIRFXQML-SSDOTTSWSA-N
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Description

(S)-Quinuclidin-3-amine, also known as SQA, is an organic compound that belongs to the quinuclidine family. It is a white crystalline solid with a melting point of >200°C. It is a chiral molecule, which means that it has two different forms, (R)- and (S)-quinuclidin-3-amine. SQA is used in various scientific research applications and has many biochemical and physiological effects.

Scientific Research Applications

Kinetics and Mechanism Studies

Studies have explored the kinetics and mechanisms of reactions involving (S)-quinuclidin-3-amine. For instance, the reactions of quinuclidines with S-methyl thiocarbonates have been subject to kinetic studies in aqueous solutions, revealing insights into the reaction mechanisms and influencing factors (Castro, Aliaga, & Santos, 2005).

Pharmaceutical Research

In pharmaceutical research, quinuclidines have been investigated for their potential as nonpeptide substance P antagonists, a novel approach to blocking specific physiological responses (Lowe et al., 1992).

Mass Spectrometry Analysis

The mass spectra of substituted quinuclidines, including (S)-quinuclidin-3-amine, have been analyzed. This research helps in understanding the fragmentation and structural properties of these compounds (Kostyanovsky, Mikhlina, Levkoeva, & Yakhontov, 1970).

Antimalarial Activity

(S)-quinuclidin-3-amine derivatives have been evaluated for antimalarial activity, showing potential against Plasmodium falciparum strains. This research is crucial for developing new antimalarial agents (Sharma et al., 2016).

Catalysis Research

Quinuclidine-based catalysts have been investigated for their reactivity in the Baylis-Hillman reaction. This research contributes to the understanding of the correlation between the basicity of the base and reactivity in catalysis (Aggarwal, Emme, & Fulford, 2003).

Interaction with Transition Metal Ions

Studies on pseudo-tetrahedral complexes of quinuclidine with various transition metal ions have provided insights into ligand field strength and molecular geometry, which are important in coordination chemistry (Vallarino, Goedken, & Quagliano, 1978).

properties

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-quinuclidin-3-amine

Synthesis routes and methods I

Procedure details

A suspension of 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (5.0 g, 0.0174 mole), 1,1'-carbonyldiimidazole (2.82 g, 0.0174 mole) and dry tetrahydrofuran (100 ml) was stirred at room temperature for three hours with nitrogen bubbling through it. 3-Aminoquinuclidine dihydrochloride (20.8 g, 0.104 mole) and sodium methoxide (freshly prepared from 5.28 g of sodium metal in 50 ml of methanol) was stirred at room temperature for one hour. This second suspension was filtered and evaporated to an oil. The oil was extracted into boiling light petroleum ether (1500 ml) and the petroleum ether was then removed under reduced pressure to give 6.6 g of 3-aminoquinuclidine. The 3-aminoquinuclidine was dissolved in tetrahydrofuran (20 ml) and added to the solution containing the product resulting from the first suspension. The reaction mixture was stirred at room temperature under a nitrogen atmosphere overnight.
Name
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.28 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of salicylic acid (3.46 g, 25 mmole) in anhydrous tetrahydrofuran (20 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (4.22 g, 26 mmole), stirred for one hour, then degassed with a stream of nitrogen. A solution of 3-aminoquinuclidine (from 30 mmole of dihydrochloride) in tetrahydrofuran (10 ml) is prepared, and the solution is added dropwise to the first solution. After 18 hours at room temperature, the reaction mixture is concentrated in vacuo and partitioned between methylene chloride (200 ml) and water (100 ml). The resultant organic layer is separated and the aqueous solution is extracted with methylene chloride (100 ml). The combined organic solutions are dried (Na2SO4), concentrated in vacuo, and passed through a short column of alumina (eluted first with 5% methanol/tetrahydrofuran, then with 25% methanol/tetrahydrofuran) to provide 3.20 g (52%) of product as a colorless foam.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Yang, DJ Fairfax, JH Maeng, L Masih… - Bioorganic & medicinal …, 2010 - Elsevier
A new class of 2-substituted benzoxazole carboxamides are presented as potent functional 5-HT 3 receptor antagonists. The chemical series possesses nanomolar in vitro activity …
Number of citations: 25 www.sciencedirect.com
Y Deng, G Dong, Y Meng, N Noinaj… - Journal of Medicinal …, 2023 - ACS Publications
The protein N-terminal methyltransferase 1 (NTMT1) is implicated in neurogenesis, retinoblastoma, and cervical cancer. However, its pharmacological potentials have not been …
Number of citations: 2 pubs.acs.org
CM Guruge - 2019 - search.proquest.com
The spatiotemporal regulation of biomolecules in their physiological environment is an essential aspect of biological research. In neuroscience, the activity of neurotransmitters can be …
Number of citations: 3 search.proquest.com
FD King - 1994 - books.google.com
5-HT (serotonin) receptors have been classified into the subtypes 5-HT₁, 5-HT2, and 5-HT, on the basis of the affinity of 5-HT and relatively selective agonists and antagonists to …
Number of citations: 12 books.google.com
R Mangeant, E Dubost, T Cailly, V Collot - Pharmaceuticals, 2022 - mdpi.com
This review lists the most important radiotracers described so far for imaging the central serotoninergic system. Single-photon emission computed tomography and positron emission …
Number of citations: 1 www.mdpi.com

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